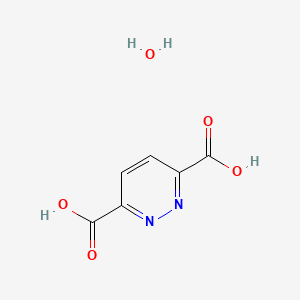

Pyridazinic dicarboxylic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

849223-55-8 |

|---|---|

Molecular Formula |

C6H6N2O5 |

Molecular Weight |

186.12 g/mol |

IUPAC Name |

pyridazine-3,6-dicarboxylic acid;hydrate |

InChI |

InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2 |

InChI Key |

UCXWZJNQMVLPFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)C(=O)O.O |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazinedicarboxylic Acids and Their Derivatives

Classical and Contemporary Approaches to Pyridazinedicarboxylic Acid Synthesis

The formation of the pyridazine (B1198779) ring itself is the critical step, with subsequent functionalization providing the dicarboxylic acid feature, or in some cases, the carboxylic acid groups are installed concurrently with ring formation.

A highly effective and economically viable method for synthesizing pyridazine-3,6-dicarboxylic acid esters involves the palladium-catalyzed dicarbonylation of 3,6-dichloropyridazine. This contemporary approach offers a significant advantage for large-scale production over older methods, such as the esterification of the corresponding dicarboxylic acid or multi-step cycloaddition routes. dntb.gov.ua

The reaction proceeds by treating 3,6-dichloropyridazine with carbon monoxide and a suitable alcohol (R-OH) in the presence of a palladium-phosphine complex catalyst and a base. dntb.gov.ua The starting material, 3,6-dichloropyridazine, is readily accessible through the chlorination of maleic hydrazide. chemguide.co.uk This process directly installs the two ester functionalities at the 3 and 6 positions of the pyridazine ring. A related reaction, the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine, has been successfully employed to produce pyridazine-3,6-dicarboxamides, demonstrating the versatility of this catalytic system for creating various carboxylic acid derivatives. researchgate.net

| Starting Material | Reagents | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Carbon Monoxide, Alcohol (R-OH) | Palladium-Phosphine Complex, Base | Pyridazine-3,6-dicarboxylic acid ester | dntb.gov.ua |

| 3,6-Diiodopyridazine | Carbon Monoxide, Amine (R-NH₂) | Palladium Catalyst (e.g., Pd(OAc)₂) | Pyridazine-3,6-dicarboxamide | researchgate.net |

Oxidation reactions provide another classical route to pyridazine carboxylic acids. These methods typically involve the oxidation of a pre-existing fused ring system or alkyl substituents on a pyridazine core.

A historically significant synthesis involves the oxidation of benzocinnoline. This process leads to the formation of pyridazine-3,4,5,6-tetracarboxylic acid, which can subsequently be decarboxylated to yield simpler pyridazine carboxylic acids. Furthermore, the oxidation of pyridazines bearing alkyl substituents is a standard method for generating the corresponding carboxylic acids, a common transformation for aromatic heterocycles.

Cycloaddition and condensation reactions are fundamental strategies for the de novo synthesis of the pyridazine ring.

Cycloaddition Reactions: The most prominent cycloaddition route to the pyridazine skeleton is the inverse-electron-demand Diels-Alder (IEDDA) reaction. fishersci.itcommonorganicchemistry.com This reaction typically involves an electron-deficient 1,2,4,5-tetrazine serving as the diene, which reacts with an electron-rich dienophile, such as an alkene or alkyne. fishersci.itcommonorganicchemistry.com The process occurs in a stepwise fashion: an initial [4+2] cycloaddition forms a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂), resulting in the formation of the stable aromatic pyridazine ring. commonorganicchemistry.com The versatility of this method allows for the synthesis of a wide array of substituted pyridazines by varying the substituents on both the tetrazine and the dienophile. fishersci.itchemicalbook.com

| Diene | Dienophile | Key Reaction Feature | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine | Alkene | Cycloaddition followed by N₂ extrusion and oxidation | Substituted Pyridazine | fishersci.it |

| 1,2,3-Triazine | 1-Propynylamine | Aza-Diels-Alder reaction; highly regioselective | 6-Aryl-pyridazin-3-amine | rsc.orgnih.gov |

| 3-Phenyl-1,2,4,5-tetrazine | Alkynyl Sulfide | Regioselective synthesis of trisubstituted pyridazines | Trisubstituted Pyridazine | chemicalbook.com |

Condensation Reactions: The classical and widely used condensation method involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. organic-chemistry.orgmdpi.com Saturated or unsaturated 1,4-diketones, when treated with hydrazine, undergo cyclocondensation to form a dihydropyridazine intermediate. organic-chemistry.orgmdpi.comnih.gov This intermediate can then be oxidized, sometimes spontaneously by air, to yield the final aromatic pyridazine product. organic-chemistry.org This approach is particularly useful for the synthesis of 3,6-disubstituted pyridazines. organic-chemistry.org

Functionalization Strategies for Pyridazinedicarboxylic Acid Scaffolds

Once the pyridazinedicarboxylic acid core is synthesized, further structural diversity can be achieved by modifying either the pyridazine ring itself or the carboxylic acid functional groups.

The electronic nature of the pyridazine ring dictates its reactivity towards substitution. As a π-deficient heterocycle, the ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution.

Electrophilic Aromatic Substitution: This type of reaction is challenging on the pyridazine nucleus. The two electron-withdrawing nitrogen atoms reduce the electron density of the ring, and in the acidic conditions often required for electrophilic substitution, the nitrogen atoms become protonated, further deactivating the ring. nih.govmdpi.com When substitution does occur, it is directed to the C-3 or C-5 positions. researchgate.netsciepub.com

Nucleophilic Aromatic Substitution (SNAr): This is a much more facile and common method for functionalizing the pyridazine ring. The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present. Nucleophilic attack occurs preferentially at the positions ortho and para (C-3, C-6, and C-4, C-5) to the ring nitrogen atoms. For instance, 4,6-dichloropyridazine-3-carboxylate undergoes regioselective nucleophilic substitution, demonstrating the utility of this pathway for introducing diverse substituents.

The two carboxylic acid groups on the pyridazine ring offer versatile handles for a wide range of chemical transformations, most notably the formation of esters and amides.

Esterification: Pyridazinedicarboxylic acids can be converted to their corresponding esters using standard methods. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common and effective procedure.

Amidation: The formation of amides from pyridazinedicarboxylic acid is a crucial transformation. A robust and widely used method involves a two-step process. First, the dicarboxylic acid is converted into the more reactive diacyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netcommonorganicchemistry.comchemicalbook.com The resulting diacyl chloride is then reacted with a primary or secondary amine, typically in the presence of a base, to yield the corresponding bis-amide. commonorganicchemistry.comchemicalbook.com Additionally, direct amidation methods that couple the carboxylic acid and amine using coupling agents or catalysts are also employed to streamline the synthesis.

Green Chemistry Principles in Pyridazinedicarboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of pyridazinedicarboxylic acids and their derivatives is a crucial step towards developing more sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave irradiation, the adoption of greener solvents, and the design of one-pot or multi-component reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and increasing yields in the synthesis of heterocyclic compounds, including pyridazine derivatives. georgiasouthern.eduacs.org This technique often leads to dramatically reduced reaction times compared to conventional heating methods. mdpi.com For instance, the synthesis of various polyfunctional pyridazine derivatives has been achieved with high efficiency under solvent-free, microwave-irradiated conditions, highlighting benefits such as short reaction times and high yields. tandfonline.com While specific data for pyridazinedicarboxylic acid is not extensively detailed, the results from related structures strongly support the applicability of this method.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazolyl-Pyridazinediones | Conventional (Reflux) | Several hours | Not specified | mdpi.com |

| Thiazolyl-Pyridazinediones | Microwave-Assisted | 4-8 minutes | High/Efficient | mdpi.com |

| Isothiazolopyridine Derivative | Conventional (Heating) | Not specified | 75% | mdpi.com |

| Isothiazolopyridine Derivative | Microwave-Assisted | 5 minutes | 92% | mdpi.com |

Greener Solvents and Reaction Conditions: The choice of solvent is a critical factor in green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Research has focused on replacing these with greener alternatives such as water, ethanol, or bio-based solvents like eucalyptol for the synthesis of pyridazine-containing heterocycles. researchgate.net Furthermore, developing solvent-free reaction conditions represents an ideal scenario. tandfonline.com One-pot cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. rsc.orgrsc.org Such strategies have been successfully employed to create pyridazinones and other medicinally relevant heterocycles. rsc.orgrsc.org An example of a green approach is the room-temperature solid-state reaction used to synthesize a zinc complex of pyridine-2,6-dicarboxylic acid, which avoids organic solvents altogether.

Chemo- and Regioselectivity in Pyridazinedicarboxylic Acid Transformations

Chemo- and regioselectivity are fundamental concepts in the synthesis and functionalization of complex molecules like pyridazinedicarboxylic acids. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over which position on a molecule reacts. For pyridazinedicarboxylic acids, the key challenge lies in differentiating between the two carboxylic acid groups and the various positions on the pyridazine ring.

The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, create distinct regions of reactivity. The positions on the carbon skeleton are not electronically equivalent, which can be exploited to achieve regioselective functionalization.

Control of Reactivity: Recent studies have demonstrated sophisticated methods for controlling the site of reaction on the pyridazine core. For example, the choice of a directing group can completely switch the regioselectivity of metalation. In one study, 3-chloro-6-(phenylthio)pyridazine underwent magnesiation preferably at the C-5 position. researchgate.net However, upon oxidation of the thioether to a sulfoxide, the directing effect changed, and magnesiation occurred selectively at the C-4 position. researchgate.net This highlights how subtle electronic and chelating effects can be harnessed to install substituents at a desired location.

Another important strategy involves exploiting the inherent reactivity differences of substituted pyridazines. In the synthesis of a complex pyridopyridazine, a 4,6-dichloropyridazine-3-carboxylate starting material underwent regioselective nucleophilic substitution specifically at the 4-position. researchgate.netmdpi.com Further transformations on a related trishalogenated pyridazine derivative showed that nucleophilic substitutions could be directed, reacting first at the 3-position and subsequently at the 8-position (in the fused ring system), demonstrating a clear order of reactivity. researchgate.netmdpi.com

Selective Functionalization of Carboxylic Acid Groups: Transforming one of two identical carboxylic acid groups is a classic synthetic challenge. Achieving selective mono-esterification or mono-amidation of a dicarboxylic acid requires careful control of reaction conditions to prevent the formation of the di-substituted product. researchgate.netrsc.org While literature specifically detailing selective mono-functionalization of pyridazinedicarboxylic acid is limited, the principles are well-established. Methods often involve using a sub-stoichiometric amount of a reagent or employing protecting group strategies. The synthesis of a key intermediate for the drug Risdiplam, for example, required careful methodology to achieve regioselective amination at the C6 position of a pyridazine ring while preserving an existing ester functional group elsewhere on the molecule. nih.gov

| Substrate | Reagents | Transformation | Selective Position(s) | Reference |

|---|---|---|---|---|

| 3-Chloro-6-(phenylthio)pyridazine | TMPMgCl·LiCl, then electrophile | Magnesiation/Functionalization | C-5 | researchgate.net |

| 3-Chloro-6-(phenylsulfinyl)pyridazine | TMPMgCl·LiCl, then electrophile | Magnesiation/Functionalization | C-4 | researchgate.net |

| 4,6-Dichloropyridazine-3-carboxylate | t-butyl ethyl malonate | Nucleophilic Aromatic Substitution | C-4 | researchgate.netmdpi.com |

| Ethyl 6-chloro-5-methylpyridazine-3-carboxylate | Azide, then reduction with Cu | Substitution (Cl to NH2) | C-6 (chemoselective over ester) | nih.gov |

Derivatives and Analogs of Pyridazinedicarboxylic Acids

Structure-Activity Relationship (SAR) Studies of Pyridazinedicarboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their desired biological activities and minimize side effects. slideshare.net For pyridazinedicarboxylic acid derivatives, SAR studies involve systematically altering the chemical structure and evaluating the resulting impact on their biological effects.

Key modifications often focus on several areas of the molecule:

The Pyridazine (B1198779) Core: The two adjacent nitrogen atoms in the pyridazine ring create distinct electronic properties compared to other heterocycles like pyridine (B92270) or pyrimidine. thieme-connect.de This arrangement influences how the molecule interacts with biological targets. thieme-connect.denih.gov

Substituents on the Ring: The type and position of substituent groups on the pyridazine ring are critical. Researchers have explored the introduction of various functional groups to modulate activity. For instance, the addition of a dimethylamino group at position 6 has been shown to alter electronic properties and potentially improve solubility and cell membrane permeability.

The Carboxylic Acid Groups: The dicarboxylic acid moieties are key functional handles. They can be converted into esters, amides, or other functional groups to explore a wider chemical space and influence properties like lipophilicity and hydrogen bonding capacity. core.ac.uk

A significant finding in the SAR of some heterocyclic compounds is that the introduction of specific side chains can enhance biological activity. For example, in a related class of compounds, 2-ethoxy-2-oxoethyl and 2-hydrazineyl-2-oxoethyl groups demonstrated excellent inhibitory activity on VEGF levels. nih.gov While not directly on pyridazinedicarboxylic acids, this highlights the importance of exploring various side chains in SAR studies.

| Modification Site | Potential Effects on Activity | Example from Related Compounds |

| Pyridazine Core | Alters electronic distribution and target interaction. thieme-connect.de | N/A |

| Ring Substituents | Modulates solubility, permeability, and potency. | Introduction of a dimethylamino group. |

| Carboxylic Acid Groups | Allows for derivatization to esters and amides, affecting lipophilicity and bonding. core.ac.uk | Conversion to amides to construct complex molecules. |

Structural Modification Strategies of the Pyridazinedicarboxylic Acid Core

The modification of the pyridazinedicarboxylic acid core is a key strategy for developing new derivatives with tailored properties. These modifications can be broadly categorized into several approaches.

The introduction of halogens, particularly fluorine, into the pyridazinedicarboxylic acid scaffold is a widely used strategy to modulate its physicochemical and biological properties. nih.gov Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Fluorine, with its high electronegativity and small size, can alter the electronic distribution within the pyridazine ring, influencing its reactivity and interaction with biological targets. nih.gov Studies on other heterocyclic compounds have shown that fluorination can lead to improved pharmacological activity. nih.govmdpi.com For example, the introduction of fluorine can affect intramolecular hydrogen bonding and molecular polarity. nih.gov In some cases, fluorinated derivatives have shown to be more potent inhibitors of enzymes like HDAC1 compared to their non-fluorinated counterparts. mdpi.com

The position of the halogen substituent is also critical. For instance, in 6-bromo-3-pyridazinecarboxylic acid, the bromine atom at the 6-position alters the molecule's reactivity, making it a versatile intermediate for further synthetic transformations through reactions like nucleophilic substitution and cross-coupling.

| Halogen | Position on Pyridazine Ring | Observed/Potential Effects |

| Bromine | 6-position | Alters reactivity, enables cross-coupling reactions. |

| Fluorine | Various | Can improve metabolic stability, binding affinity, and pharmacological activity. nih.govnih.govmdpi.com |

The introduction of alkyl, aryl, and heteroaryl groups onto the pyridazinedicarboxylic acid core is a common strategy to expand the chemical diversity and explore new structure-activity relationships. researchgate.netnih.gov These substituents can influence the molecule's steric and electronic properties, as well as its lipophilicity and potential for pi-stacking interactions. thieme-connect.de

Methods for introducing these substituents often involve cross-coupling reactions, where a pre-functionalized pyridazine derivative (e.g., a halogenated one) is reacted with an appropriate organometallic reagent. nih.gov Minisci-type reactions, which involve radical substitution, have also been employed to introduce alkyl and aryl groups onto the pyridazine ring. researchgate.net

The choice of the substituent can have a significant impact on the resulting compound's properties. For example, the introduction of an aryl group can lead to the development of diazabenzophenones, while the use of specific alkyl or aryl pyridazinylketones can serve as precursors for more complex fused ring systems. researchgate.net

Pyridazinedicarboxylic acid anhydrides are important reactive intermediates derived from the corresponding dicarboxylic acids. uobasrah.edu.iq The formation of the anhydride (B1165640) involves the removal of a water molecule from the two carboxylic acid groups, which can often be achieved by heating or using a dehydrating agent. reactory.app

These anhydrides are more reactive than the parent dicarboxylic acids and esters but generally less reactive than acid chlorides. uobasrah.edu.iqlibretexts.org Their reactivity stems from the fact that the carboxylate ion is a good leaving group in nucleophilic acyl substitution reactions. uobasrah.edu.iq

Pyridazinedicarboxylic acid anhydrides can undergo a variety of reactions, making them valuable synthetic building blocks. libretexts.org They can react with:

Alcohols to form esters. libretexts.orgyoutube.com

Amines to form amides. libretexts.orgyoutube.com

Water to hydrolyze back to the dicarboxylic acid. libretexts.orgyoutube.com

These reactions are fundamental in creating a diverse library of pyridazinedicarboxylic acid derivatives for further study. youtube.comyoutube.com

| Reactant | Product | Reaction Type |

| Alcohol | Ester | Nucleophilic Acyl Substitution libretexts.orgyoutube.com |

| Amine | Amide | Nucleophilic Acyl Substitution libretexts.orgyoutube.com |

| Water | Dicarboxylic Acid | Hydrolysis libretexts.orgyoutube.com |

Spirocyclization Reactions Involving Pyridazinedicarboxylic Acid Anhydride

While specific examples of spirocyclization reactions involving pyridazinedicarboxylic acid anhydride are not extensively detailed in the provided search results, the general reactivity of cyclic anhydrides suggests their potential as precursors in such transformations. Spirocycles are compounds containing at least two rings linked by a single common atom. The formation of such structures often involves intramolecular reactions where a nucleophile within the same molecule attacks one of the carbonyl carbons of the anhydride. This would lead to the formation of a new ring system spiro-fused to the original pyridazine structure. The feasibility of such reactions would depend on the nature of the substituents on the pyridazine ring and the reaction conditions employed.

Isomerization Phenomena in Dihydropyridazinedicarboxylic Acid Esters

Esters of dihydropyridazinedicarboxylic acids can undergo isomerization, which is a process where a compound is transformed into an isomer with a different arrangement of atoms. researchgate.netresearchgate.net Specifically, 4,6-disubstituted 2,5-dihydropyridazine-3,5-dicarboxylic acid esters have been shown to isomerize into 1,4-dihydropyridazine-3,5-dicarboxylate derivatives. researchgate.netresearchgate.net

This transformation is a prototropic rearrangement, meaning it involves the migration of a proton. researchgate.netresearchgate.net The reaction can be catalyzed by a small amount of a mineral acid or a strong base at room temperature. researchgate.netresearchgate.net The underlying mechanism is believed to involve two consecutive 1,2-hydride shifts. researchgate.netresearchgate.net

The direction of this isomerization is driven by the formation of a more thermodynamically stable isomer. In this case, the resulting 1,4-dihydropyridazine derivative contains a β-aminoacrylate fragment, which contributes to its increased stability. researchgate.netresearchgate.net This isomerization is a key step in some synthetic routes, for example, in the synthesis of substituted methyl pyridazine-4-carboxylates from cyclopropene (B1174273) derivatives. researchgate.net

Structural and Spectroscopic Characterization Techniques in Pyridazinedicarboxylic Acid Research

X-ray Crystallography of Pyridazinedicarboxylic Acid Coordination Polymers

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline materials. In the context of pyridazinedicarboxylic acid research, it is indispensable for characterizing coordination polymers, which are large networks of metal ions linked by pyridazinedicarboxylic acid ligands.

The analysis of crystal structures reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions that stabilize the crystal lattice. mdpi.comscirp.org In coordination polymers involving pyridazinedicarboxylic acid analogues, hydrogen bonding and van der Waals forces are crucial. mdpi.com For instance, studies on related ruthenium complexes with pyridazine-3-carboxylic acid show significant intermolecular hydrogen bonds of the O–H···O and O–H···Cl type, which contribute substantially to the stability of the crystal structure. mdpi.com

Pyridazinedicarboxylic acids are versatile ligands that can coordinate to metal ions in several ways, influencing the final architecture of the coordination polymer. sci-hub.seresearchgate.netmdpi.com X-ray diffraction analysis provides precise details on these coordination modes, including bond lengths and angles.

The ligand can act as a bidentate donor, coordinating to a metal center through a nitrogen atom of the pyridazine (B1198779) ring and an oxygen atom from an adjacent carboxylate group. mdpi.com This N,O-chelation is a common binding motif. In some structures, the ligand can bridge two metal centers, leading to the formation of one-, two-, or three-dimensional polymers. researchgate.netmdpi.com For example, in a manganese(II) coordination polymer, syn-anti bridging carboxylate groups connect neighboring metal centers to form infinite chains. mdpi.com The specific coordination environment around the metal ion is also detailed, such as the pseudo-octahedral "three-legged piano stool" geometry observed in some ruthenium complexes. mdpi.com

Table 1: Selected Bond Parameters in a Ruthenium(II) Coordination Polymer with Pyridazine-3-carboxylic acid

| Parameter | Value |

| Ru-N Bond Length | Varies depending on specific complex |

| Ru-O Bond Length | Varies depending on specific complex |

| Coordination Geometry | Pseudo-octahedral |

| Ligand Coordination Mode | Bidentate (N,O-chelation) |

Note: Specific bond lengths and angles are unique to each crystal structure and are reported in detailed crystallographic studies. The data presented is illustrative of typical findings.

Advanced Spectroscopic Methods for Structural Elucidation

While crystallography provides a static picture of the solid state, spectroscopic methods offer information about the structure and dynamics of molecules in various states.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. cas.cz Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. rsc.orgmdpi.com

In the ¹H NMR spectrum of a pyridazinedicarboxylic acid derivative, the chemical shifts of the protons on the pyridazine ring are indicative of their electronic environment. researchgate.net For instance, protons adjacent to the electron-withdrawing nitrogen atoms typically appear at a lower field (higher ppm value). researchgate.net Similarly, the proton of the carboxylic acid group gives a characteristic signal at a very low field, often above 10 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. rsc.org The carbon atoms of the carbonyl groups in the dicarboxylic acid functionality have distinct chemical shifts in the range of 160-180 ppm. libretexts.org The carbon atoms within the pyridazine ring also show characteristic signals that are sensitive to the substitution pattern. researchgate.net Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecular structure. mdpi.com

Table 2: Illustrative NMR Data for a Pyridazinedicarboxylic Acid Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridazine-H | 7.5 - 9.5 | 120 - 155 |

| Carboxyl-OH | > 10.0 | - |

| Carbonyl-C | - | 160 - 175 |

Note: The exact chemical shifts are highly dependent on the specific derivative, solvent, and instrument frequency. rsc.orgmdpi.com

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. cas.cziitm.ac.in These methods are based on the principle that molecular bonds vibrate at specific frequencies. edinst.com

The IR spectrum of a pyridazinedicarboxylic acid is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are typically involved in hydrogen bonding. pressbooks.pub A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. pressbooks.pubopenstax.org The spectrum also displays bands corresponding to C-H, C=C, and C=N stretching and bending vibrations of the pyridazine ring. openstax.org

Raman spectroscopy provides complementary information. mt.comscitepress.org While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often better for analyzing the non-polar carbon backbone of the aromatic ring. cas.cz The C=C stretching vibrations of the pyridazine ring typically give rise to distinct signals in the Raman spectrum. scitepress.org Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule. edinst.com

Table 3: Characteristic IR Absorption Frequencies for Pyridazinedicarboxylic Acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad |

| C=O (Carboxyl) | Stretching | 1700 - 1725 | Strong |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the molecular formula. For a pyridazinedicarboxylic acid, the mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. This technique is crucial for confirming the identity of newly synthesized pyridazinedicarboxylic acid derivatives. ontosight.ai

Chiral Recognition and Stereochemical Aspects of Pyridazinedicarboxylic Acid Systems

While pyridazinedicarboxylic acid itself is an achiral molecule, it plays a significant role as a versatile building block in the construction of chiral supramolecular systems, most notably chiral Metal-Organic Frameworks (MOFs). wikipedia.org These frameworks are of great interest for applications in enantioselective separations, sensing, and asymmetric catalysis. rsc.org

The principle of creating these chiral systems involves using the dicarboxylic acid as a "linker" or "strut" to connect metal ions or clusters. wikipedia.org Chirality can be introduced into the MOF in several ways:

Spontaneous Chiral Resolution : Achiral components, including the pyridazinedicarboxylic acid linker, can sometimes self-assemble into chiral structures.

Once formed, these chiral MOFs possess pores and channels with a specific three-dimensional, chiral environment. rsc.org This structured environment allows the framework to interact differently with the two enantiomers of a chiral guest molecule. The mechanism of chiral recognition is based on differences in the stability of the diastereomeric host-guest complexes formed between the MOF and each enantiomer. These differences can manifest as variations in binding affinity, which can be exploited for chromatographic separation, or as changes in a physical property, such as fluorescence, for sensing applications. nih.govmdpi.com For example, studies on other dicarboxylic acid-containing systems have shown that chiral recognition can lead to distinct fluorescence color changes for different enantiomers. nih.gov The enantioselectivity of these systems is highly dependent on factors like the shape of the pores, hydrogen bonding interactions, and the specific metal-ligand coordination. rsc.orgnih.gov

Table of Mentioned Compounds

Coordination Chemistry of Pyridazinedicarboxylic Acids

Ligand Design Principles Utilizing Pyridazinedicarboxylic Acids

The design of ligands based on pyridazinedicarboxylic acids for specific applications in coordination chemistry relies on the predictable and tunable nature of their coordination behavior. Key to this is understanding the individual and combined roles of the dicarboxylate moieties and the pyridazine (B1198779) nitrogen atoms in binding to metal centers.

The dicarboxylate groups are fundamental to the chelating ability of pyridazinedicarboxylic acids. These groups can be fully or partially deprotonated, offering a range of coordination modes. Dicarboxylate ligands are known to be robust and stable, forming chelate complexes with metal ions in various oxidation states. tandfonline.com The presence of two carboxyl groups allows for several binding possibilities:

Chelation: One of the most common behaviors is the formation of a chelate ring where both oxygen atoms of a single carboxylate group bind to the same metal ion. More relevant to dicarboxylic acids, a larger chelate ring can be formed when one oxygen from each of the two different carboxylate groups coordinates to the same metal center.

Bridging: The carboxylate groups can also act as bridging ligands, linking two or more metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. kashanu.ac.ir

Combined Chelation and Bridging: It is also common for one carboxylate group to chelate a metal ion while the other bridges to an adjacent metal center, contributing to the structural diversity of the resulting complexes.

The flexibility of the carboxylate groups' coordination allows for the construction of metal-organic frameworks (MOFs) with desired topologies and functionalities. tandfonline.com The specific coordination mode adopted is influenced by factors such as the pH of the reaction medium (which dictates the degree of deprotonation), the nature of the metal ion, the solvent system used, and the presence of any counter-ions.

The two adjacent nitrogen atoms in the pyridazine ring are crucial to the ligand's coordination capabilities and distinguish pyridazinedicarboxylic acids from their benzene- and pyridine-based analogs. These nitrogen atoms possess lone pairs of electrons and can act as Lewis bases, donating electron density to a metal center. mdpi.com

The involvement of the pyridazine nitrogen atoms in coordination can significantly influence the resulting structure and properties of the metal complex:

N,O-Chelation: The nitrogen atom of the pyridazine ring and an oxygen atom from an adjacent carboxylate group can coordinate to the same metal ion, forming a stable five- or six-membered chelate ring. This bidentate N,O-chelation is a common binding mode observed in complexes with pyridazine-3-carboxylic acid. mdpi.com For pyridazinedicarboxylic acids, this can lead to tridentate or tetradentate coordination involving one or both nitrogen atoms and the carboxylate groups.

Bridging via Nitrogen: The pyridazine ring itself can act as a bridge between two metal centers, with each nitrogen atom coordinating to a different metal ion. This is particularly relevant in the formation of polynuclear complexes and coordination polymers.

Structural Influence: The position of the nitrogen atoms in the aromatic ring is critical in determining the topology and dimensionality of the resulting supramolecular assemblies. nih.gov The rigid nature of the pyridazine ring provides a well-defined spatial arrangement of the coordinating groups, which can be exploited in the design of complexes with specific geometries. The reduced aromaticity of the pyridazine core compared to benzene (B151609) facilitates certain chemical transformations and can influence the electronic properties of the metal center.

The combination of the versatile coordination modes of the dicarboxylate groups and the directing influence of the pyridazine nitrogen atoms makes pyridazinedicarboxylic acids powerful building blocks for the rational design of functional coordination compounds.

Synthesis and Characterization of Metal-Pyridazinedicarboxylate Complexes

The synthesis of metal complexes with pyridazinedicarboxylic acid ligands is typically achieved through solution-based methods, often under hydrothermal or solvothermal conditions. These techniques involve the reaction of a metal salt with the pyridazinedicarboxylic acid ligand in a suitable solvent, sometimes with the addition of a base to control the deprotonation of the carboxylic acid groups. Characterization of the resulting complexes is carried out using a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with pyridazinedicarboxylic acids. The geometry and nuclearity of these complexes are highly dependent on the preferred coordination number of the metal ion and the reaction conditions.

For instance, ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized and characterized. mdpi.com In one such complex, [(η6-p-cym)RuIICl(pdz-3-COO)], the pyridazine-3-carboxylate ligand acts as a bidentate chelate, coordinating to the ruthenium(II) ion through one nitrogen atom of the pyridazine ring and one oxygen atom from the carboxylate group, forming a stable five-membered ring. mdpi.com

In a study of zinc(II) and nickel(II) complexes with substituted pyridine-2,6-dicarboxylates, it was observed that the d10 configured Zn(II) ion can adapt to more unsymmetrical coordination geometries, leading to the formation of 2D coordination polymers. In contrast, the Ni(II) ion, with its partially occupied d-subshell, favors a more regular octahedral coordination geometry, resulting in mononuclear complexes. iucr.org This highlights how the electronic configuration of the transition metal can dictate the final structure.

The synthesis of these complexes often involves refluxing a solution of the metal salt and the ligand in a suitable solvent like methanol (B129727) or ethanol. rsc.org The resulting crystalline products are then characterized to determine their structure and properties.

Table 1: Examples of Transition Metal Complexes with Pyridine (B92270)/Pyridazine Carboxylic Acids

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Pyridazine-3-carboxylic acid | [(η6-p-cym)RuIICl(pdz-3-COO)] |

Bidentate chelation via N and O | mdpi.com |

| Zinc(II) | 4-chloropyridine-2,6-dicarboxylic acid | [Zn(C7H2ClNO4)]n |

Distorted trigonal-bipyramidal/square-pyramidal | iucr.org |

| Nickel(II) | 4-chloropyridine-2,6-dicarboxylic acid | [Ni(C7H2ClNO4)(H2O)3] |

Octahedral | iucr.org |

| Copper(II) | Pyridine-2,6-dicarboxylic acid | [Cu(pydc)(bpy)] |

Distorted square pyramidal | tandfonline.com |

This table is for illustrative purposes and includes pyridine-based analogs due to the close structural relationship and availability of data.

The coordination chemistry of lanthanides (4f elements) and actinides (5f elements) with pyridazinedicarboxylic acids is of particular interest for applications in areas such as nuclear waste separation and luminescent materials. The larger ionic radii of these f-block elements allow for higher coordination numbers, typically ranging from 8 to 12.

Lanthanide complexes with pyridazine-3,6-dicarboxylate have been synthesized and structurally characterized. These studies have revealed the formation of two distinct series of coordination polymers. One series, with the general formula Ln2(H2O)4(pzdc)3·(3/3.5)H2O (where Ln = Pr, Nd, Sm, Eu), is built from dinuclear units containing nine-fold coordinated lanthanide cations. The pyridazine-3,6-dicarboxylate ligand in these structures demonstrates its versatility by acting as a tetradentate, tridentate, or monodentate linker. researchgate.net

The separation of trivalent actinides from lanthanides is a significant challenge due to their similar chemical properties. Ligands containing soft donor atoms, such as the nitrogen atoms in a pyridazine ring, are explored for their potential to selectively bind to the slightly "softer" actinide ions over the "harder" lanthanide ions. nih.gov While specific studies on actinide complexation with pyridazinedicarboxylic acids are not abundant in the literature, research on analogous systems like 1,10-phenanthroline-2,9-dicarboxylic acid provides insights. These studies suggest that the presence of nitrogen donor atoms in the ligand framework can enhance the selectivity for actinides. nih.gov

The synthesis of lanthanide coordination polymers can be achieved through various methods, including hydrothermal, mechanochemical, and precipitation techniques, with each method potentially influencing the final structure and properties of the material. researchgate.net

Bismuth(III) coordination polymers have been extensively studied, and pyridine-2,3-dicarboxylic acid (2,3-pydcH2) has proven to be an effective prolinker for the construction of novel Bi(III)-based metal-organic frameworks. tandfonline.commdpi.com The term "prolinker" is used here to denote the ligand in its protonated form before it coordinates to the metal ion.

In one study, two new Bi(III) coordination polymers, [Bi2(2,3pydc)2(2,3pydcH)2(H2O)]n (1) and {(Et3NH)2[Bi(2,3pydc)(2,3pydcH)Cl2]}n (2), were synthesized and characterized. mdpi.com The single-crystal X-ray diffraction analysis revealed that complex (1) crystallizes in the triclinic P-1 space group and features dimeric units with two distinct Bi(III) centers. In this structure, the 2,3-pydc ligands exhibit complex chelating-bridging coordination modes, linking up to five Bi(III) centers and resulting in a 1D chain structure. mdpi.com

Complex (2) crystallizes in the monoclinic P21/c space group and also forms a 1D coordination polymer. mdpi.com The structural differences between these two polymers, influenced by the presence of chloride and triethylammonium (B8662869) ions in complex (2), highlight the tunability of these systems. mdpi.com

Another novel 1D-Bismuth(III) coordination polymer, {(4-Hmapy)[(μ-2,3-pydc)(2,3-pydcH)Bi(NO3)].2H2O}n, has also been synthesized. In this compound, the pyridine-2,3-dicarboxylic acid ligand acts as a bidentate chelating ligand through a nitrogen atom and one oxygen atom of a carboxylate group, while another carboxylate oxygen atom bridges between metal ions to form the polymer chain. tandfonline.com This complex was also used as a precursor for the preparation of α-Bi2O3 nanoparticles via thermal decomposition. tandfonline.com

Table 2: Details of Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| 1 | [Bi2(2,3pydc)2(2,3pydcH)2(H2O)]n |

Triclinic | P-1 | Dimeric units with two distinct Bi(III) centers forming 1D chains. | mdpi.comnih.gov |

| 2 | {(Et3NH)2[Bi(2,3pydc)(2,3pydcH)Cl2]}n |

Monoclinic | P21/c | Anionic 1D polymer with triethylammonium counter-ions. | mdpi.comnih.gov |

| 3 | {(4-Hmapy)[(μ-2,3-pydc)(2,3-pydcH)Bi(NO3)].2H2O}n |

- | - | 1D coordination polymer. | tandfonline.com |

These examples underscore the rich coordination chemistry of pyridine-dicarboxylic acids with heavy main group elements like bismuth, leading to materials with interesting structural topologies and potential applications, such as in luminescent materials. mdpi.com

Metal-Organic Frameworks (MOFs) Derived from Pyridazinedicarboxylic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, often referred to as linkers. wikipedia.org The combination of these components results in one-, two-, or three-dimensional structures with high porosity and surface area. wikipedia.orgnih.gov Pyridazinedicarboxylic acids are a notable class of organic linkers used in the synthesis of MOFs.

Design and Topology of Pyridazinedicarboxylate-Based MOFs

The design of MOFs is a process rooted in reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. berkeley.edu The geometry of the metal-containing SBUs and the organic linkers dictates the resulting topology of the MOF. wikipedia.org In the context of pyridazinedicarboxylate-based MOFs, the pyridazine ring and the two carboxylate groups provide multiple coordination sites, influencing the framework's final architecture.

The topology of a MOF can be described by identifying the nodes (metal SBUs) and the linkers and representing the structure as a net. berkeley.edu For instance, the iconic MOF-5 is formed from octahedral Zn4O(-CO2)6 SBUs linked by linear terephthalate, resulting in a simple cubic (pcu) net. berkeley.eduberkeley.edu Similarly, the topology of pyridazinedicarboxylate-based MOFs is determined by the coordination environment of the metal ion and the connectivity of the pyridazinedicarboxylate ligand. The nitrogen atoms of the pyridazine ring can participate in coordination, leading to more complex and diverse topologies compared to simple benzenedicarboxylates.

The prediction and design of MOF topologies have been significantly advanced by computational methods, such as the reverse topological approach (RTA). nih.gov This method allows for the in-silico assembly of building units to predict the resulting framework. nih.gov By defining the geometry of the pyridazinedicarboxylate linker and the preferred coordination of the metal ion, potential topologies can be computationally explored before experimental synthesis. For example, a study on pyridine-2,3-dicarboxylate, a related ligand, demonstrated the formation of two different structural motifs with 4-connected nodes, leading to either a 2D → 3D parallel interpenetrated network or a non-interpenetrating 3D CdSO₄ framework. rsc.org

The following table provides examples of the relationship between building units and the resulting topology in MOFs.

| Metal SBU Geometry | Linker Geometry | Resulting MOF Topology | Reference |

| Octahedral | Linear | pcu (primitive cubic) | berkeley.eduberkeley.edu |

| Square Planar | Trigonal | tbo | berkeley.edu |

| Tetrahedral | Ditopic and Tritopic | asc | berkeley.edu |

Tunability of MOF Structures through Ligand Modification

A key advantage of MOFs is the ability to tune their structure and properties by modifying the organic linker. rsc.orgnih.gov This can be achieved through several strategies, including altering the length of the linker, introducing functional groups, or changing the position of coordinating atoms. rsc.orgrsc.org

Linker Length Modification: By using pyridazinedicarboxylic acid ligands with different spacer units between the pyridazine ring and the carboxylate groups, the pore size and volume of the resulting MOF can be systematically controlled. rsc.org Research has shown that using organic chains of varying lengths can precisely regulate the pore size of MOFs, which is crucial for applications like selective adsorption. rsc.org

Functionalization: Introducing functional groups onto the pyridazinedicarboxylic acid backbone can significantly impact the MOF's properties. For example, adding amino groups can enhance the drug loading capacity of a MOF. nih.gov The position of these functional groups is also critical; for instance, the location of a pyridine donor atom on a benzenedicarboxylic acid linker was found to have a pronounced effect on the synthesis and structure of the resulting MOF. rsc.org Functionalization can be performed either before synthesis (pre-synthetic modification) or after the MOF has been formed (post-synthetic modification). rsc.org

The tunability of MOFs through ligand modification is a powerful tool for designing materials with specific functionalities. By carefully selecting or modifying the pyridazinedicarboxylic acid linker, researchers can create MOFs tailored for applications in gas storage, separation, catalysis, and drug delivery. wikipedia.orgnih.gov

Electronic Structure and Bonding Analysis in Pyridazinedicarboxylic Acid Metal Complexes

The electronic structure of a metal complex describes the arrangement of electrons in the molecular orbitals and is fundamental to understanding its physical and chemical properties. unifi.it In metal complexes of pyridazinedicarboxylic acid, the bonding involves interactions between the metal d-orbitals and the orbitals of the ligand.

Theoretical methods like Density Functional Theory (DFT) are widely used to analyze the electronic structure and bonding in these complexes. semanticscholar.org Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are two common techniques employed to provide a detailed picture of the bonding. semanticscholar.org

Nature of Metal-Ligand Bonds: The interaction between the metal ion and the pyridazinedicarboxylate ligand involves both σ-donation from the ligand's nitrogen and oxygen atoms to the metal and, in some cases, π-backbonding from the metal to the ligand's π* orbitals. researchgate.net The degree of covalent versus ionic character in the metal-ligand bonds can be assessed using QTAIM. semanticscholar.org A positive value of the Laplacian of the electron density (∇²ρ) at the bond critical point typically indicates an ionic interaction. semanticscholar.org For example, in related porphyrazine complexes, Ca-N bonds were found to have a larger ionic contribution compared to Zn-N bonds. semanticscholar.org

Influence of the Pyridazine Ring: The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring influences the electronic structure of the complex. This can lead to a charge transfer within the ligand, affecting the nature of the metal-ligand bond. semanticscholar.org The π-system of the pyridazine ring can also participate in π-stacking interactions, which can influence the packing of the complexes in the solid state.

Computational Analysis: DFT calculations can provide insights into the molecular orbital energies, charge distribution, and bond orders. For instance, NBO analysis can quantify the extent of metal-to-ligand backbonding. researchgate.net Studies on similar N-heterocyclic carbene complexes have shown that backbonding can be significant, contributing to the stability of the complex. researchgate.net The electronic absorption spectra of these complexes can also be predicted using time-dependent DFT (TD-DFT), which helps in understanding their photophysical properties. semanticscholar.org

The following table summarizes key parameters obtained from computational analyses of metal complexes and their interpretation.

| Computational Method | Parameter | Interpretation |

| QTAIM | Laplacian of electron density (∇²ρ) at Bond Critical Point | A positive value suggests ionic character in the bond. semanticscholar.org |

| NBO | Second-order perturbation energy | Quantifies the strength of donor-acceptor interactions, including backbonding. researchgate.net |

| TD-DFT | Calculated electronic absorption spectrum | Predicts the energies of electronic transitions, corresponding to UV-Vis absorption bands. semanticscholar.org |

A thorough understanding of the electronic structure and bonding in pyridazinedicarboxylic acid metal complexes is crucial for designing new materials with tailored electronic, magnetic, and optical properties.

Supramolecular Chemistry and Self Assembly Involving Pyridazinedicarboxylic Acids

Hydrogen Bonding Networks in Pyridazinedicarboxylic Acid Systems

Hydrogen bonding plays a pivotal role in directing the self-assembly of pyridazinedicarboxylic acid systems. The pyridazine (B1198779) ring itself possesses unique physicochemical properties, including a high dipole moment and a robust, dual hydrogen-bonding capacity, which are significant in drug-target interactions and molecular recognition. nih.govsphinxsai.com The nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, while the carboxylic acid groups can serve as both hydrogen bond donors and acceptors. This dual functionality facilitates the formation of extensive and predictable hydrogen-bonding networks.

A notable example is the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate. In its triclinic polymorphic form, the acid and water molecules self-assemble into nearly planar sheets. These sheets are held together by a network of hydrogen bonds. researchgate.net The interactions involve the carboxylic acid groups, the nitrogen atoms of the pyridazine ring, and the water molecules, creating a stable two-dimensional array. The O-H···O and O-H···N hydrogen bonds are the primary forces driving the formation of these layered structures. researchgate.net The specific distances of these bonds underscore the strength and importance of these interactions in the crystal packing. researchgate.net

| Donor | Acceptor | Distance (Å) |

| O(water) | O(carboxyl) | 2.5143 (14) |

| O(carboxyl) | O(carboxyl) | 2.7330 (16) |

| O(carboxyl) | N(pyridazine) | 2.8234 (18) |

Table showing selected hydrogen bond distances in the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate. researchgate.net

Non-Covalent Interactions in Pyridazinedicarboxylic Acid Assemblies

Beyond conventional hydrogen bonding, other non-covalent forces are instrumental in the assembly of pyridazinedicarboxylic acid derivatives. These interactions, while often weaker than hydrogen bonds, provide additional stability and control over the final supramolecular architecture.

The aromatic nature of the pyridazine ring makes it susceptible to π-stacking interactions. These interactions are a significant feature of the pyridazine heterocycle, stemming from its notable dipole moment. nih.govsphinxsai.com While specific crystallographic studies detailing π-stacking in simple pyridazinedicarboxylic acids are limited, the self-assembly of related structures highlights the importance of this interaction.

For instance, helical pyridine-pyridazine oligomers have been shown to form supramolecular nanochannels through intermolecular π-stacking. wikipedia.org This assembly process demonstrates how the aromatic surfaces of pyridazine and pyridine (B92270) rings can interact to create ordered, higher-dimensional structures. wikipedia.org In coordination complexes, π-π stacking between pyridazine rings can also play a crucial role in stabilizing the crystal packing. mdpi.com

Currently, there is limited direct research available on the involvement of pyridazinedicarboxylic acid in halogen bonding. However, the principles of crystal engineering suggest its potential. Halogen bonding is a directional, non-covalent interaction between a halogen atom acting as a Lewis acid and a Lewis base. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, are potential halogen bond acceptors.

Studies on cocrystals of other nitrogen-containing heterocycles, like pyridine amides, with dicarboxylic acids and halogenated compounds show that halogen bonds can compete with or complement hydrogen bonds in directing the assembly of supramolecular structures. nih.gov For example, in certain cocrystals, a halogen-bond based –I···N(py) synthon can replace the more common –COOH···N(py) hydrogen-bonding motif. nih.gov This indicates that if pyridazinedicarboxylic acids were cocrystallized with suitable halogen bond donors, similar unconventional synthons could be formed, leading to novel supramolecular architectures.

Self-Assembly Processes of Pyridazinedicarboxylic Acid Derivatives

The interplay of various non-covalent interactions drives the self-assembly of pyridazinedicarboxylic acid derivatives into well-defined, ordered structures of varying dimensionality.

The formation of one- and two-dimensional structures is a common feature in the supramolecular chemistry of pyridazinedicarboxylic acids. As seen with pyridazine-3,6-dicarboxylic acid monohydrate, extensive hydrogen bonding can lead to the formation of 2D planar sheets. researchgate.net In this structure, the molecules are interconnected within the plane, while the interaction between adjacent sheets is governed by weaker van der Waals forces, with a reported shortest distance of 3.2 (1) Å. researchgate.net

Coordination chemistry provides further examples of dimensional control. The pyridazine-3,6-dicarboxylate ligand has been used to construct lanthanide-based coordination polymers. Depending on the specific lanthanide ion and reaction conditions, these can form either discrete 0D dinuclear assemblies or 2D layered networks. researchgate.net In the 2D structures, dinuclear lanthanide units are connected by the pyridazinedicarboxylate ligands, which can act as tetratentate, tridentate, or monodentate linkers, generating layers that are intercalated by water molecules. researchgate.net

The use of pyridazinedicarboxylic acids as building blocks for porous, host-guest frameworks is an area of growing interest, particularly in the field of metal-organic frameworks (MOFs). The directional nature of the carboxylate and pyridazine nitrogen coordination sites makes these molecules suitable linkers for constructing robust porous materials. While specific examples of pyridazinedicarboxylic acid-based frameworks exhibiting host-guest chemistry are not extensively documented in the available research, the principles of MOF design suggest their potential.

The general strategy involves using linkers like pyridazinedicarboxylic acid to connect metal centers, creating a porous structure with cavities that can encapsulate guest molecules. nih.govresearchgate.netfrontiersin.org The functionalization of these frameworks, for instance, by modifying the pyridazine ring or the metal centers, can tune the host-guest interactions and the affinity for specific guest molecules. nih.gov The unique host-guest chemistry of MOFs allows for the incorporation of functional molecules within their cavities, leading to materials with enhanced properties such as strong luminescence. nih.gov

Crystallization Engineering of Pyridazinedicarboxylic Acid Co-crystals and Salts: A Supramolecular Approach

The strategic design and construction of multi-component crystalline solids, such as co-crystals and salts, from pyridazinedicarboxylic acids represents a significant area of interest within supramolecular chemistry and crystal engineering. This field focuses on the deliberate manipulation of intermolecular interactions to create novel materials with tailored physicochemical properties. The inherent functionalities of pyridazinedicarboxylic acid isomers, namely the two carboxylic acid groups and the two nitrogen atoms of the pyridazine ring, provide a versatile platform for the formation of a wide array of supramolecular architectures through hydrogen bonding and other non-covalent interactions.

The engineering of pyridazinedicarboxylic acid co-crystals and salts involves a systematic approach, beginning with the selection of appropriate co-formers. These co-formers are chosen based on their complementary functional groups, which can interact with the pyridazinedicarboxylic acid molecule to form robust and predictable supramolecular synthons. A prevalent interaction in this context is the carboxylic acid-pyridine heterosynthon, a reliable hydrogen-bonding motif formed between a carboxylic acid group and a nitrogen atom of the pyridazine ring.

Various synthetic methodologies are employed to facilitate the co-crystallization process. Solution-based methods, such as slow evaporation, are common and involve dissolving stoichiometric amounts of the pyridazinedicarboxylic acid and the co-former in a suitable solvent. The subsequent gradual removal of the solvent allows for the self-assembly of the components into a crystalline lattice. Mechanochemical techniques, including neat grinding and liquid-assisted grinding, offer solvent-free or solvent-minimal alternatives that can be particularly effective in screening for new co-crystal phases.

Once formed, the resulting co-crystals and salts are subjected to thorough characterization to elucidate their structural and physical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional arrangement of molecules within the crystal lattice, providing invaluable insights into hydrogen bonding patterns, stoichiometry, and conformational aspects. Powder X-ray diffraction (PXRD) is routinely used to confirm the bulk phase purity of the synthesized material.

Further characterization often involves thermal analysis techniques like Differential Scanning Calorimetry (DSC) to determine melting points and investigate phase transitions. Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, are employed to probe the changes in vibrational frequencies of functional groups upon co-crystal or salt formation, which can confirm the presence of specific intermolecular interactions.

The research in this area has led to the development of a variety of co-crystals and salts of pyridazinedicarboxylic acid with diverse co-formers, including other aromatic compounds and organic bases. Detailed analysis of these structures has revealed a rich variety of supramolecular motifs, extending beyond the simple carboxylic acid-pyridine synthon to more complex hydrogen-bonded networks. These findings not only contribute to the fundamental understanding of molecular recognition and self-assembly but also pave the way for the rational design of functional materials with potential applications in pharmaceuticals, materials science, and beyond.

Catalytic Applications of Pyridazinedicarboxylic Acids and Their Complexes

Pyridazinedicarboxylic Acids as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. While various carboxylic acids have been employed as Brønsted acid catalysts, the specific application of pyridazinedicarboxylic acids in this role is not extensively documented in current scientific literature.

Detailed mechanistic studies on pyridazinedicarboxylic acids acting directly as organocatalysts are limited. In theory, they could function as bifunctional catalysts. The carboxylic acid groups can act as Brønsted acids, activating electrophiles through protonation or hydrogen bonding. Simultaneously, the nitrogen atoms of the pyridazine (B1198779) ring could act as Lewis bases. This potential for dual activation within one molecule is a key principle in many organocatalytic systems. However, specific examples and detailed mechanistic pathways for pyridazinedicarboxylic acid are not prominently reported.

The hydrophosphonylation of aldehydes and ketones is an important reaction for the synthesis of α-hydroxy phosphonates. While related compounds like pyridine-2,6-dicarboxylic acid have been shown to be effective organocatalysts for this transformation, the use of pyridazinedicarboxylic acids for hydrophosphonylation reactions has not been specifically reported in the available research.

Metal-Pyridazinedicarboxylate Complexes in Homogeneous Catalysis

The ability of pyridazinedicarboxylic acids to act as chelating ligands for a wide range of metal ions has led to the synthesis of numerous coordination complexes. researchgate.net The catalytic properties of these homogeneous catalysts, where the complex is dissolved in the reaction medium, are an area of active investigation.

Metal complexes are widely used to catalyze oxidation and reduction reactions. The pyridazine moiety can stabilize various oxidation states of a central metal ion, making its complexes potential catalysts for redox processes. For instance, ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized and characterized, suggesting the potential for this ligand class in redox-active systems. nih.gov However, specific, well-documented examples of pyridazinedicarboxylic acid complexes being used as homogeneous catalysts for general oxidation and reduction processes are not prevalent in the literature.

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product selectively, is crucial for the synthesis of pharmaceuticals and fine chemicals. This is often achieved by using chiral ligands to create a chiral environment around a metal center. While the development of chiral ligands is a vast field, and chiral pyridine-based ligands are common, the design and application of inherently chiral pyridazinedicarboxylic acid ligands for asymmetric catalysis is a niche area that is not yet widely explored or reported. nih.govdiva-portal.org

Heterogeneous Catalysis Incorporating Pyridazinedicarboxylic Acid Moieties

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. mdpi.com Incorporating pyridazine-based ligands onto solid supports is a promising strategy for creating robust and reusable catalysts. core.ac.uk

A notable example is the development of an iridium-complexed dipyridyl-pyridazine organosilica material for water oxidation. core.ac.ukacs.orgnih.gov This solid catalyst demonstrates the successful heterogenization of a pyridazine-based metal complex. core.ac.uk

The catalyst, denoted Ir@NdppzSBA, was synthesized by grafting iridium complexes onto dipyridyl-pyridazine chelating sites anchored to the surface of SBA-15, a mesoporous silica (B1680970) support. core.ac.uknih.gov This approach creates isolated, stable active sites on a high-surface-area material. nih.gov The resulting heterogeneous catalyst was thoroughly evaluated for its efficiency in the chemical oxidation of water to dioxygen using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a sacrificial oxidant. core.ac.ukacs.org

The Ir@NdppzSBA catalyst showed high and sustained activity for oxygen evolution over long reaction times. core.ac.uk Its performance was found to be superior to that of an analogous homogeneous iridium complex, highlighting the benefits of immobilizing the active species on the solid support. core.ac.uknih.gov The stability of the SBA-15 structure contributes to the durability of the catalyst. nih.gov

Crucially, the catalyst demonstrated excellent reusability. It was recovered and reused for three consecutive catalytic cycles with only a slight loss of activity, confirming its robust and heterogeneous nature. core.ac.uknih.gov This research provides a clear synthetic route for creating alternative heterogeneous catalytic systems for important reactions like water oxidation, leveraging the unique coordinating properties of the pyridazine framework. core.ac.uk

| Catalyst | Reaction | Oxidant | Key Finding | Reusability |

|---|---|---|---|---|

| Ir@NdppzSBA | Water Oxidation to O₂ | Cerium(IV) Ammonium Nitrate (CAN) | High catalytic activity and stability over long reaction times. Outperforms analogous homogeneous catalyst. | Successfully reused for 3 cycles with minimal loss of activity. |

Supported Catalysts for Water Oxidation

The development of efficient and robust catalysts for water oxidation is a critical challenge in the field of artificial photosynthesis and renewable energy. Molecular catalysts, particularly those based on transition metals like ruthenium and iridium, have shown significant promise. The ligands coordinating to the metal center play a crucial role in stabilizing high oxidation states and mediating the electron transfer processes required for the oxygen evolution reaction.

While direct studies on pyridazinedicarboxylic acid-based supported catalysts for water oxidation are limited, research on analogous structures provides insights. For instance, complexes involving dipyridyl-pyridazine and 2,2'-bipyridine-6,6'-dicarboxylate ligands have been investigated. These ligands share structural similarities with pyridazinedicarboxylic acid, featuring nitrogen-containing heterocyclic rings and carboxylate groups that can effectively chelate metal ions.

A hypothetical supported catalyst incorporating a pyridazinedicarboxylic acid complex could be envisioned as follows:

Immobilization: The dicarboxylic acid functionality would allow for straightforward immobilization onto solid supports such as metal oxides (e.g., TiO₂, SiO₂) or carbon-based materials. This heterogenization is advantageous for catalyst recovery and recycling.

Metal Coordination: The pyridazine nitrogen atoms and the carboxylate oxygens would coordinate to a catalytically active metal center (e.g., Ru, Ir, Co).

Catalytic Cycle: The pyridazine ring system could participate in electron transfer processes, while the carboxylate groups might act as proton relays, facilitating the removal of protons during the water oxidation cycle.

Further research is necessary to synthesize and evaluate the performance of such supported catalysts and to understand the specific role of the pyridazinedicarboxylic acid ligand in promoting water oxidation.

Site-Selective C-H Functionalization of Dicarboxylic Acids with Pyridine-Derived Ligands

Site-selective C-H functionalization has emerged as a powerful tool in organic synthesis for the direct modification of complex molecules, minimizing the need for pre-functionalized starting materials. Pyridine-derived ligands are often employed to direct transition metal catalysts to a specific C-H bond.

Although there is a wealth of information on pyridine-directed C-H functionalization, specific examples utilizing pyridazinedicarboxylic acid as a directing ligand are not prominent in the literature. In principle, pyridazinedicarboxylic acid could function as a bidentate directing group in palladium-catalyzed C-H activation reactions. The nitrogen atom of the pyridazine ring and one of the carboxylate groups could coordinate to the palladium center, directing the activation of a C-H bond at a specific position on a substrate.

The potential advantages of using a pyridazinedicarboxylic acid-derived ligand in this context could include:

Tunable Electronic Properties: The electronic nature of the pyridazine ring can be modified, which would, in turn, influence the catalytic activity of the metal center.

Enhanced Stability: The chelation of the metal by the bidentate ligand could lead to a more stable catalytic species.

However, without specific experimental data, the efficacy and selectivity of such a system remain speculative.

Reaction Mechanism Elucidation in Pyridazinedicarboxylic Acid Catalysis

Understanding the reaction mechanism is fundamental to the rational design of more efficient catalysts. For reactions involving pyridazinedicarboxylic acid-metal complexes, a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational methods (e.g., Density Functional Theory - DFT) would be required to elucidate the catalytic cycle.

A general mechanistic investigation for a hypothetical palladium-catalyzed C-H functionalization reaction directed by a pyridazinedicarboxylic acid ligand would likely involve the following key steps:

Ligand Exchange: The pyridazinedicarboxylic acid ligand would first coordinate to the palladium precursor.

C-H Activation: A concerted metalation-deprotonation (CMD) pathway is often proposed for this step, where the C-H bond is broken with the assistance of a base, forming a palladacycle intermediate. The pyridazinedicarboxylic acid ligand would play a crucial role in positioning the metal for this step.

Oxidative Addition/Reductive Elimination: Depending on the specific transformation, subsequent steps could involve oxidative addition of a coupling partner followed by reductive elimination to form the desired product and regenerate the active catalyst.

DFT calculations could be employed to model the energies of intermediates and transition states, providing insights into the rate-determining step and the factors controlling the regioselectivity of the reaction. However, such detailed mechanistic studies are contingent on the development of successful catalytic systems employing pyridazinedicarboxylic acid in the first place.

Computational and Theoretical Investigations of Pyridazinedicarboxylic Acids

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational flexibility and dynamic behavior of pyridazinedicarboxylic acids in various environments, such as in solution. ajchem-a.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal stable and transient conformations, hydrogen bonding dynamics, and interactions with solvent molecules. nih.gov

Conformational analysis, often performed using quantum mechanical methods, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. wikipedia.orgresearchgate.net For molecules with rotatable bonds, such as the bond connecting the carboxylic acid group to the pyridazine (B1198779) ring, multiple conformers may exist. Theoretical studies can identify the most stable conformer by calculating the potential energy surface as a function of specific dihedral angles. For carboxylic acids, the syn and anti arrangements of the O=C–O–H group are of particular interest, with the syn conformation generally being more stable in the gas phase due to intramolecular interactions.

While specific MD simulation studies focused solely on pyridazinedicarboxylic acids are not extensively documented in the reviewed literature, the methodology is widely applied to similar heterocyclic and dicarboxylic acid systems. researchgate.netajchem-a.com Such studies on related molecules have confirmed the stability of ligand-receptor complexes and elucidated how molecular flexibility influences biological activity and material properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. QTAIM identifies critical points in the electron density, where the gradient is zero. The presence of a bond critical point (BCP) and a corresponding bond path between two nuclei is considered a definitive indicator of a chemical bond.

QTAIM analysis provides quantitative information about the nature of these bonds, including non-covalent interactions such as hydrogen bonds, which are crucial in the supramolecular chemistry of pyridazinedicarboxylic acids. Properties at the BCP, like the electron density (ρ) and its Laplacian (∇²ρ), help distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Complementary to QTAIM, the Non-Covalent Interaction (NCI) plot analysis is a visualization technique that highlights regions of non-covalent interactions in real space. NCI plots are based on the electron density and its reduced density gradient. They generate isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. In systems involving pyridine (B92270) derivatives, QTAIM and NCI analyses have been used to confirm and characterize O–H⋯N and C–H⋯O hydrogen bonds as well as weaker π–π stacking interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. The MEP is calculated from the total electron density and provides a map of electrostatic potential on the molecular surface. wikipedia.org This map is color-coded to identify regions of varying electron density, which is crucial for predicting a molecule's reactivity and intermolecular interaction sites.

The typical color scheme for an MEP map is as follows:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with nucleophilic centers, such as lone pairs on oxygen or nitrogen atoms.

Blue: Represents regions of low electron density and positive electrostatic potential. These are electron-deficient areas susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (like in O-H groups).

Green/Yellow: Denotes areas of neutral or near-zero potential. wikipedia.org